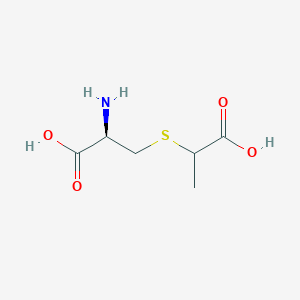

S-(1-Carboxyethyl)cysteine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104640-54-2 |

|---|---|

Molecular Formula |

C6H11NO4S |

Molecular Weight |

193.22 g/mol |

IUPAC Name |

(2R)-2-amino-3-(1-carboxyethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C6H11NO4S/c1-3(5(8)9)12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |

InChI Key |

XKJVJNYVDMIBRQ-BKLSDQPFSA-N |

SMILES |

CC(C(=O)O)SCC(C(=O)O)N |

Isomeric SMILES |

CC(C(=O)O)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C(=O)O)SCC(C(=O)O)N |

Synonyms |

1-CE-Cys S-(1-carboxyethyl)-L-Cys S-(1-carboxyethyl)cysteine |

Origin of Product |

United States |

Enzymatic Metabolism and Biotransformation of S 1 Carboxyethyl Cysteine

Oxidative Deamination Reactions

Catalysis by L-Amino Acid Oxidase

The enzyme L-amino acid oxidase (LAAO), a flavoenzyme that catalyzes the stereospecific oxidative deamination of L-amino acids, has been shown to act on S-(1-Carboxyethyl)-L-cysteine (1-CEC). nih.govwikipedia.org This enzymatic reaction involves the consumption of oxygen and results in the deamination of the amino acid. nih.gov Specifically, snake venom L-aminoacid oxidase can oxidize S-(1-carboxyethyl)-L-cysteine. nih.gov The substrate specificity of L-amino acid oxidase is highly dependent on the carbon chain length of the dicarboxylic α-amino acids it acts upon. nih.gov The substitution of a methylene (B1212753) group with a sulfur atom, as in the case of 1-CEC, does not appear to significantly hinder the enzyme's activity. nih.gov

Formation and Identification of Corresponding Alpha-Ketoacids (e.g., S-(1-carboxyethyl)-thiopyruvic acid)

The oxidative deamination of S-(1-Carboxyethyl)-L-cysteine by L-amino acid oxidase leads to the formation of its corresponding α-ketoacid. nih.govnih.gov This product has been identified as S-(1-carboxyethyl)-thiopyruvic acid (1-CETP). nih.govdbcls.jp The identification of 1-CETP was confirmed through chemical and chromatographic tests, as well as by comparison with the synthetically prepared compound. nih.gov This reaction demonstrates that S-(1-carboxyethyl)-thiopyruvic acid is the primary product resulting from the oxidative deamination of S-(1-Carboxyethyl)-L-cysteine. nih.gov

S-Oxidation and Sulfoxide (B87167) Metabolite Formation

Another critical metabolic pathway is the oxidation of the sulfur atom, leading to the formation of sulfoxide metabolites. This process introduces a new chiral center at the sulfur atom, resulting in diastereomeric products.

Enzymatic Pathways Leading to S-(1-Carboxyethyl)cysteine Sulfoxides

The enzymatic S-oxidation of S-substituted L-cysteine derivatives is a known metabolic pathway. researchgate.netnih.gov While direct studies on this compound are limited, extensive research on the closely related analogue, S-carboxymethyl-L-cysteine (SCMC), provides significant insights. The S-oxidation of SCMC is a major biotransformation pathway. researchgate.net The resulting sulfoxides are key metabolites found following administration. nih.gov Oxidation of the thioether sulfur creates sulfoxide diastereomers. researchgate.net For the related compound S-(2-carboxyethyl)-l-cysteine, oxidation with hydrogen peroxide also results in a mixture of two sulfoxide diastereomers. mdpi.comresearchgate.net

| Enzyme | Substrate (Analogue) | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Phenylalanine 4-Mono-oxygenase (PAH) | S-Carboxymethyl-L-cysteine (SCMC) | S-Oxidation | Identified as the primary enzyme responsible for SCMC sulfoxidation in in vitro rat, mouse, and human cell line studies. | nih.govnih.govnih.gov |

Stereochemical Analysis of Sulfoxide Diastereomers

The oxidation of the thioether sulfur in S-substituted cysteines creates a new chiral center, leading to the formation of diastereomeric sulfoxides. researchgate.netrsc.org In the case of S-carboxymethyl-L-cysteine (SCMC), in vitro assays confirmed that Phenylalanine 4-Mono-oxygenase is capable of converting SCMC to its (R) and (S) S-oxide metabolites. nih.gov However, in vivo studies in mice showed that only wild-type mice produced measurable quantities of the SCMC (R/S) S-oxides, suggesting that the enzyme's activity directly influences the formation of these stereoisomers. nih.gov Non-enzymatic oxidation of SCMC is known to produce a mixture of (4R)- and (4S)-S-carboxymethyl-L-cysteine sulfoxides. researchgate.net Similarly, the oxidation of S-(2-carboxyethyl)-l-cysteine yielded a 1:1 mixture of its sulfoxide diastereomers, which could be separated by fractional crystallization. mdpi.com The absolute structures of these epimers were then established using X-ray diffraction analysis. mdpi.comresearchgate.net

Broader Metabolic Integration and Intermediate Formation

The metabolic significance of this compound (1-CEC) extends beyond its direct enzymatic conversions, integrating into the broader network of cellular biochemistry, particularly sulfur amino acid metabolism. Its presence can influence the flow of metabolites through related pathways and affect the balance of the cellular amino acid pool.

Participation in Sulfur Amino Acid Metabolism and Related Intermediary Pathways

This compound, as a derivative of the pivotal sulfur-containing amino acid L-cysteine, is intricately linked to the central pathways of sulfur metabolism. While not a direct component of the primary transsulfuration pathway—which interconverts methionine, homocysteine, cystathionine (B15957), and cysteine—its metabolism intersects with this crucial axis. mdpi.comnih.gov The metabolic fate of S-substituted cysteines often involves enzymatic modifications such as S-oxidation and deamination. mdpi.com

Research on analogous compounds provides a model for the potential metabolic routes of 1-CEC. For instance, S-carboxymethyl-L-cysteine (SCMC), a structurally similar compound, undergoes extensive S-oxidation to form sulfoxide metabolites. mdpi.comresearchgate.net This sulfoxidation is a major biotransformation pathway, and the capacity for this reaction can vary among individuals due to genetic polymorphism. mdpi.comnih.gov Another potential enzymatic conversion for 1-CEC is oxidative deamination, which has been observed for the compound when acted upon by L-amino acid oxidase in experimental settings.

Furthermore, 1-CEC has been identified as an advanced glycation end-product (AGE), formed non-enzymatically from the reaction of methylglyoxal (B44143), a reactive dicarbonyl, with cysteine residues. researchgate.net This links its formation to conditions of high carbonyl stress, often associated with hyperglycemia. researchgate.netacs.org The metabolism of 1-CEC may therefore also be considered part of the cellular response to detoxify reactive metabolites.

The key enzymes of the transsulfuration pathway, cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), are central to regulating cysteine biogenesis and can also produce hydrogen sulfide (B99878) (H₂S), a significant signaling molecule. acs.org While direct interaction of 1-CEC with these enzymes is not fully elucidated, the introduction of a cysteine derivative could potentially influence the flux through this pathway by affecting substrate or product concentrations.

Table 1: Potential Metabolic Pathways and Enzymes for this compound and Related Compounds

| Metabolic Process | Key Enzymes/Pathways Involved | Compound Studied | Finding/Implication | Reference(s) |

| Oxidative Deamination | L-amino acid oxidase | S-(1-Carboxyethyl)-L-cysteine | Can act as a model substrate, yielding S-(1-carboxypropyl)-thiopyruvic acid. | |

| S-Oxidation (Sulfoxidation) | Cysteine conjugate S-oxidase, Flavin-containing monooxygenases | S-benzyl-L-cysteine, S-carboxymethyl-L-cysteine (SCMC) | A primary metabolic route for many S-substituted cysteines, producing sulfoxide metabolites. The metabolism of SCMC is complex and can be influenced by genetic polymorphism. | mdpi.comnih.gov |

| Advanced Glycation End-product (AGE) Formation | Non-enzymatic reaction with methylglyoxal | S-(1-carboxyethyl)-L-cysteine | Formed from the reaction of cysteine residues with methylglyoxal, linking it to carbonyl stress pathways. | researchgate.net |

| Transsulfuration Pathway | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE) | Cysteine, Methionine, Homocysteine | Central pathway for sulfur amino acid interconversion. The introduction of cysteine derivatives could influence pathway flux. | mdpi.comnih.govacs.org |

Influence on Cellular Amino Acid Pools and Homeostasis

The introduction of this compound into a biological system can perturb the delicate balance of cellular amino acid pools, primarily the pools of cysteine, methionine, and the vital antioxidant glutathione (B108866) (GSH). nih.gov Cysteine is a semi-essential amino acid whose intracellular concentration is tightly regulated, as it is a rate-limiting precursor for the synthesis of GSH, a tripeptide composed of glutamate, cysteine, and glycine (B1666218) that serves as the most abundant non-protein thiol and a primary defender against oxidative stress. mdpi.commdpi.comwikipedia.org

Metabolism of 1-CEC could potentially release free cysteine, thereby augmenting the intracellular cysteine pool and influencing the rate of GSH synthesis. mdpi.com Structurally related compounds like Lysine (B10760008) Carboxymethyl Cysteinate have been shown to act as cysteine donors to boost cellular GSH levels. mdpi.com By acting as a potential thiol reservoir, S-alkylcysteines can modulate cellular redox homeostasis.

Conversely, high concentrations of cysteine derivatives can lead to competitive interactions. Studies on the isomer S-(2-carboxyethyl)cysteine (β-CEC) have suggested that its presence can decrease the bioavailability of methionine, another essential sulfur amino acid. nih.gov This indicates a potential for competition for metabolic enzymes or transport systems shared with other amino acids.

Cellular homeostasis of cysteine is maintained by regulatory enzymes like cysteine dioxygenase (CDO), which catabolizes excess cysteine. nih.gov A significant influx of cysteine from the breakdown of 1-CEC would likely upregulate CDO activity as the cell attempts to restore normal concentration levels. nih.gov Therefore, the net effect of 1-CEC on the amino acid pool depends on the balance between its breakdown to release cysteine and its competition with other amino acids for metabolic processing.

Table 2: Observed and Potential Effects of S-Cysteine Derivatives on Cellular Homeostasis

| Molecule/Process Affected | S-Cysteine Derivative | Observed/Potential Effect | Significance | Reference(s) |

| Glutathione (GSH) Synthesis | Lysine Carboxymethyl Cysteinate | Acts as a cysteine precursor to elevate intracellular GSH levels. | Enhances antioxidant capacity and cellular defense against oxidative stress. | mdpi.com |

| Methionine Bioavailability | S-(2-carboxyethyl)cysteine (β-CEC) | Supplementation led to decreased protein utilization, possibly due to reduced methionine availability. | Suggests competitive inhibition within sulfur amino acid metabolic pathways. | nih.gov |

| Cysteine Pool Regulation | This compound (potential) | Potential to increase intracellular cysteine levels upon breakdown. | May trigger homeostatic responses, such as increased catabolism by cysteine dioxygenase, to maintain low physiological concentrations of free cysteine. | nih.gov |

| Redox Homeostasis | S-alkylcysteines (general) | Can function as a thiol reservoir. | Modulates the activity of enzymes and proteins through redox reactions, affecting cellular stress responses. |

Biological Roles and Molecular Functions of S 1 Carboxyethyl Cysteine and Its Homologs

Involvement in Cellular Stress Response and Redox Homeostasis

The cellular environment is under constant threat from oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. S-(1-Carboxyethyl)cysteine and its homologs are key players in the intricate network of responses that protect the cell from such damage.

Contributions to Antioxidant Defense Systems

This compound and its analogs, such as S-Carboxymethyl-L-cysteine (Carbocisteine), contribute significantly to the cell's antioxidant defenses. researchgate.net While not possessing a free thiol group like cysteine, their antioxidant mechanism is potent. The sulfide (B99878) group is considered the active part of the molecule, behaving as a free radical scavenger. nih.gov Homologs like S-(2-Carboxyethyl)-l-cysteine (β-CEC) have demonstrated clear antioxidant activities in chemical models, comparable to the clinically used Carbocisteine. mdpi.com

These compounds can also bolster the primary non-protein antioxidant in the cell, glutathione (B108866) (GSH). nih.govmdpi.com Lysine (B10760008) carboxymethyl cysteinate, a salt of S-carboxymethyl-cysteine, has been shown to act as a precursor for cysteine, which is the rate-limiting amino acid for the synthesis of GSH. nih.govmdpi.com By increasing the availability of cysteine, these compounds can enhance the endogenous production of GSH, which plays a critical role in detoxifying ROS and maintaining cellular integrity. nih.govmdpi.com The antioxidant activity of these compounds has been evaluated against various ROS that are produced during inflammatory conditions, demonstrating a selective scavenger activity. nih.gov

Modulation of Cellular Signaling Pathways (e.g., Nrf2 pathway activation)

A primary mechanism through which this compound and its homologs exert their protective effects is by modulating critical cellular signaling pathways, most notably the Nrf2-ARE (NF-E2-related factor 2-Antioxidant Response Element) pathway. mdpi.com The Nrf2 pathway is a central regulator of cellular defense against oxidative stress, controlling the expression of a wide array of antioxidant and detoxification genes. physiology.orgnih.gov

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm and targeted for degradation by the Keap1 (Kelch-like ECH-associated protein 1) protein. pnas.org Keap1 is rich in highly reactive cysteine residues that act as sensors for oxidative or electrophilic stress. nih.govpnas.org Research on homologs like S-(2-carboxyethyl)-l-cysteine has shown that they can activate the Nrf2 pathway. mdpi.com This activation is believed to occur when these compounds, or the cellular stressors they mitigate, modify specific cysteine residues on Keap1. nih.govpnas.org This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. Consequently, Nrf2 is released, translocates to the nucleus, and initiates the transcription of protective genes. physiology.orgpnas.org Cysteine 151 on Keap1 is considered a critical residue in this signaling cascade. pnas.orgacs.org

The activation of Nrf2 leads to the upregulation of several protective enzymes, including those involved in glutathione synthesis and recycling, such as glutamate-cysteine ligase (GCL). physiology.orgnih.gov

Regulation of Protein Cysteine Oxidation and Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating protein function and cellular signaling. nih.govportlandpress.com The reactive thiol group of cysteine residues makes them a common target for various PTMs, including oxidation. nih.gov this compound and its related structures are involved in these processes, both as a result of and as a response to oxidative stress.

Cysteine carboxyethylation has been identified as a novel PTM. nih.govresearchgate.net In one study, this modification was found to be catalyzed by the enzyme cystathionine (B15957) β-synthase (CBS), which transfers a carboxyethyl group to a specific cysteine residue on a target protein. researchgate.net

Furthermore, under conditions of elevated oxidative stress and high glucose levels, reactive dicarbonyl compounds like glyoxal (B1671930) can accumulate. nih.govacs.org These compounds react with the nucleophilic thiol group of cysteine residues on proteins to form stable adducts, such as S-(carboxymethyl)cysteine (CMC). nih.govacs.orgresearchgate.net The formation of these adducts is a type of PTM known as glycation, and their presence can serve as a biomarker for oxidative stress and mitochondrial damage. nih.govresearchgate.net

The modification of protein cysteines is a double-edged sword. While some modifications like glycation can be damaging, others like S-glutathionylation (the formation of a disulfide bond between a protein cysteine and glutathione) serve a protective role. nih.govnih.gov This reversible modification can shield critical cysteine residues from irreversible oxidation to sulfinic or sulfonic acids during periods of intense oxidative stress. nih.govnih.gov

Functional Interactions with Proteins and Enzymes

The covalent modification of cysteine residues by carboxyethyl or similar groups has profound effects on the structure and function of proteins and enzymes. These interactions can alter protein stability and protect essential thiol groups from irreversible damage.

Impact of Cysteine Adducts on Protein Function and Stability

The addition of a carboxyethyl group to a protein cysteine can significantly alter its biological function. The formation of these adducts, often resulting from glycation, can lead to protein cross-linking and aggregation. researchgate.net This aggregation disrupts normal cellular signaling and functioning, which can ultimately cause cell damage and is implicated in various chronic diseases. researchgate.net

A specific example highlights the impact on protein stability. The PTM of integrin αIIb by cysteine carboxyethylation at residue C96 (ITGA2B-ceC96) was found to disrupt a disulfide bridge that is critical for the protein's structure. researchgate.net This disruption resulted in reduced protein stability and a shorter half-life, as the modified protein was targeted for degradation through the lysosomal pathway. researchgate.net The degradation of this modified protein can then lead to the generation of neoantigens, which may trigger autoimmune responses. researchgate.net This demonstrates how a single cysteine modification can destabilize a protein and have significant pathological consequences.

The table below summarizes research findings on the impact of cysteine adducts.

| Modified Protein/System | Modifying Group/Process | Observed Effect | Reference(s) |

| Integrin αIIb (ITGA2B) | Carboxyethylation at Cys96 | Disruption of C87-C96 disulfide bridge; reduced protein stability and increased degradation. | researchgate.net |

| General Proteins | Glycation (e.g., by glyoxal) | Formation of S-(carboxymethyl)cysteine adducts; protein cross-linking and aggregation. | researchgate.net |

| Mitochondrial Proteins | Oxidative Stress | Increased levels of S-(carboxymethyl)cysteine adducts, serving as a biomarker of damage. | researchgate.net |

Mechanisms of Thiol Protection in Biological Systems

The thiol group of cysteine is highly reactive and susceptible to irreversible oxidation under stress conditions. nih.gov The formation of S-alkylated derivatives like this compound can be viewed as a protective mechanism. In compounds such as Lysine carboxymethyl cysteinate, the carboxymethyl group is explicitly described as protecting the thiol functional group from degradation. nih.govmdpi.com

A key protective strategy employed by cells is reversible S-thiolation, such as S-glutathionylation or the newly described S-mycothiolation in certain bacteria. nih.gov This process involves the formation of a mixed disulfide bond between a protein cysteine and a low-molecular-weight thiol like glutathione. nih.gov This modification acts as a "redox switch," temporarily inactivating the protein but, more importantly, protecting the cysteine from being irreversibly oxidized to sulfinic (R-SO₂H) or sulfonic (R-SO₃H) acid. nih.gov When redox balance is restored, the S-thiolated protein can be reduced back to its functional state by cellular systems like the glutaredoxin or thioredoxin systems. nih.govnih.gov Therefore, the formation of such cysteine adducts is a critical mechanism for preserving protein function in the face of oxidative challenge. nih.gov

Studies on Cysteine Protease Activity and Immobilization

Cysteine proteases are a class of enzymes crucial for various physiological and pathological processes, characterized by a cysteine residue in their active site. nih.govbibliotekanauki.pl Their activity is implicated in protein degradation and processing in mammals and is vital for the life cycles of infectious agents like protozoa and viruses. nih.gov The inhibition of these proteases is a significant area of interest for drug development. nih.gov

One strategy for inhibiting cysteine proteases involves the use of electrophilic moieties that form covalent bonds with the active site's cysteine residue. nih.gov Research has explored various compounds as potential inhibitors, including derivatives of aziridine-2,3-dicarboxylic acid and ethacrynic acid. nih.gov Nitrile-based inhibitors are also recognized for their particular efficiency in inhibiting these enzymes. frontiersin.org

The immobilization of cysteine proteases is a technique employed to enhance their stability, selectivity, and activity for specific processes. mdpi.com Studies have investigated the use of carriers like chitosan (B1678972) and its derivatives for immobilizing proteases such as ficin (B600402), papain, and bromelain. mdpi.comnih.gov For instance, complexes of ficin with carboxymethyl chitosan micro- and nanoparticles have demonstrated higher enzymatic activity compared to those with chitosan alone. mdpi.com Molecular docking studies have supported the potential of these chitosan derivatives as effective carriers for proteolytic enzyme immobilization. mdpi.com

The interaction between the protease and the immobilization matrix is crucial. For example, in the immobilization of papain, bromelain, and ficin on 2-(4-acetamido-2-sulfanilamide) chitosan, it was found that the active site residues of the enzymes formed hydrogen bonds with the polymer. nih.gov Notably, immobilized papain on a specific molecular weight carrier of this chitosan derivative showed higher total and specific proteolytic activity than the native enzyme, a phenomenon known as hyperactivation. nih.gov

Table 1: Cysteine Protease Activity with Different Immobilization Strategies

| Protease | Immobilization Carrier | Observed Effect on Activity |

| Ficin | Carboxymethyl chitosan microparticles | 1.7 times higher than with Ch200Mp and 1.4 times higher than with Ch350Mp. mdpi.com |

| Ficin | Carboxymethyl chitosan nanoparticles | 1.9 times higher than with Ch200Np and 1.4 times higher than with Ch350Np. mdpi.com |

| Papain | 2-(4-acetamido-2-sulfanilamide) chitosan (350 kDa) | Higher total and specific activity compared to native enzyme. nih.gov |

Role in Amino Acid Stress Signaling and Cellular Adaptation

Amino acid availability is fundamental for cellular functions, and cells have evolved intricate signaling networks to respond to amino acid stress. biorxiv.org S-(2-carboxyethyl)-L-cysteine (β-CEC), a homolog of this compound, has been shown to induce amino acid stress signaling. mdpi.comnih.gov This response can be moderated by other amino acids such as cysteine, methionine, histidine, and tryptophan. mdpi.comresearchgate.net

In studies using renal tubular epithelial cells, β-CEC was not found to be acutely cytotoxic but did activate the antioxidant Nrf2 pathway. mdpi.comnih.gov The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. The activation of this pathway suggests that β-CEC may act as a mild activator of cytoprotective pathways. mdpi.com

Deprivation of specific amino acids can trigger distinct cellular responses. For instance, cysteine deprivation is known to induce ferroptosis, a form of cell death. biorxiv.org In contrast, starvation for arginine or leucine (B10760876) can induce a reversible exit from the cell cycle, leading to a quiescent state that enhances resistance to other stressors. biorxiv.org

The cellular response to cysteine stress is unique in that it can involve the transcriptional upregulation of ATF4, a key regulator of amino acid homeostasis, independent of the common GCN2/eIF2α phosphorylation pathway. nih.gov This ATF4 response is triggered by a shortage of lysosomal cystine, highlighting a specific lysosome-to-nucleus signaling pathway. nih.gov This adaptive response aims to mitigate the cysteine shortage by upregulating genes involved in cysteine synthesis and transport, such as SLC7A11 and cystathionine γ-lyase (CSE). nih.gov

Table 2: Cellular Responses to Amino Acid Stress

| Stress Condition | Key Cellular Response | Mediating Pathway/Molecule |

| S-(2-carboxyethyl)-L-cysteine (β-CEC) exposure | Activation of antioxidant Nrf2 pathway, amino acid stress signaling. mdpi.comnih.gov | Nrf2, moderated by other amino acids. mdpi.com |

| Cysteine deprivation | Ferroptosis, transcriptional upregulation of ATF4. biorxiv.orgnih.gov | ATF4, independent of GCN2/eIF2α. nih.gov |

| Arginine/Leucine deprivation | Reversible cell cycle exit, quiescence. biorxiv.org | GCN2 and mTORC1 pathways. biorxiv.org |

Contributions to Metabolic Reprogramming and Bioenergetics

This compound and its related compounds can influence cellular metabolism and energy production. Cysteine itself is a crucial amino acid for various metabolic pathways, including the synthesis of glutathione, an important antioxidant. researchgate.net

In the context of cancer, metabolic reprogramming is a hallmark that supports enhanced growth and proliferation. researchgate.net Cysteine metabolism plays a role in this reprogramming. Studies in ovarian cancer cells have shown that cysteine supplementation can impact cellular metabolism and ATP production, particularly under hypoxic conditions. frontiersin.org For example, cysteine was able to rescue the impaired ATP production caused by the inhibition of the xCT transporter, which is involved in cystine uptake. frontiersin.org

The compound S-(2-carboxyethyl)-L-cysteine is a conjugate that can form from the reaction of the cysteine sulfhydryl group with acrylyl-CoA, an intermediate in the metabolism of propionyl-CoA. acs.org The presence of such conjugates can be indicative of alterations in metabolic pathways.

Furthermore, post-translational modifications of cysteine residues by metabolic intermediates can directly impact enzyme function and rewire metabolic pathways. researchgate.net For instance, cysteine succination, the modification of cysteine residues by fumarate, an intermediate of the TCA cycle, has been observed on key metabolic enzymes like GAPDH. nih.gov This non-enzymatic and irreversible modification is believed to inactivate certain proteins, such as Keap1, leading to the stabilization of Nrf2 and subsequent metabolic changes. nih.gov

Advanced Analytical and Omics Methodologies for S 1 Carboxyethyl Cysteine Research

Chromatographic Separation and Detection Techniques

Chromatographic methods form the cornerstone of analytical strategies for 1-CEC, enabling its separation from interfering substances and subsequent quantification. High-performance liquid chromatography and ion-exchange chromatography are particularly prominent in this field.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification of S-alkylcysteine derivatives, including 1-CEC. While many studies focus on the closely related compound S-(carboxymethyl)cysteine (CMC), the methodologies are often directly applicable. For instance, S-(carboxyethyl)-L-cysteine is frequently employed as an internal standard in HPLC-based assays designed to measure CMC in biological fluids like serum. nih.govresearchgate.net This use underscores the ability of HPLC systems to effectively separate and detect 1-CEC.

In a typical setup, reversed-phase HPLC is utilized, often coupled with pre-column derivatization to enhance the detection of the amino acid. nih.govresearchgate.net Reagents such as o-phthalaldehyde (B127526) can be used to convert the primary amino group of 1-CEC into a fluorescent derivative, allowing for highly sensitive fluorescence detection. nih.gov The yield of such products can be quantified in a time- and dose-dependent manner. nih.govacs.org The separation itself is achieved on columns like a C18 column, with a mobile phase consisting of an organic modifier (e.g., acetonitrile) and an aqueous buffer. researchgate.netresearchgate.net

Table 1: Example HPLC Parameters for Analysis of S-alkylcysteine Compounds

| Parameter | Condition | Source(s) |

|---|---|---|

| Technique | Reversed-Phase HPLC with pre-column derivatization | nih.gov |

| Column | C18 Inertsil | researchgate.net |

| Mobile Phase | Acetonitrile-10 mM sodium dihydrogenphosphate buffer, pH 2.0 (1:99, v/v) | researchgate.net |

| Derivatizing Agent | o-phthalaldehyde | nih.gov |

| Detection | Fluorescence or UV (e.g., 240 nm) | nih.govresearchgate.net |

| Internal Standard | S-(carboxyethyl)-L-cysteine | nih.gov |

Ion-exchange liquid chromatography (IEX or IEC) is a powerful technique for separating charged molecules like amino acids based on their net charge. fredhutch.org The behavior of S-(1-Carboxyethyl)-L-cysteine on ion-exchange columns has been reported, allowing for its effective identification and separation from isomers and related compounds. nih.gov This technique is particularly valuable in method development and for monitoring the progress of chemical syntheses. nih.govmdpi.com

For example, in the synthesis of S-(2-carboxyethyl)-L-cysteine sulfoxides, ion-exchange chromatography was used to monitor the reaction and confirm the formation of two distinct diastereomers. mdpi.com In another application, a liquid chromatographic/mass spectrometric method was developed using an ion-exchange column for the separation of S-carboxymethyl-(R)-cysteine from plasma, with S-[(R)-1-carboxyethyl]-(R)-cysteine serving as the internal standard. nih.gov This demonstrates the utility of IEX in complex biological matrices where high selectivity is required. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

Mass Spectrometry (MS) in Qualitative and Quantitative Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides unparalleled specificity and sensitivity for the analysis of 1-CEC. It allows for both the definitive identification (qualitative analysis) and precise measurement (quantitative analysis) of the compound.

Soft ionization techniques such as Electrospray Ionization (ESI) and the broader category of Atmospheric Pressure Ionization (API) are essential for the analysis of non-volatile, polar molecules like 1-CEC. nih.gov These methods transfer ions from solution into the gas phase with minimal fragmentation, preserving the molecular integrity of the analyte. nih.govacs.org

In practice, LC-MS methods utilizing an API interface have been successfully applied to analyze various sulfur amino acids, including S-(2-carboxyethyl)cysteine, from urine samples. nih.gov These analyses typically observe the very intense quasi-molecular ion ([M+H]+), which is characteristic of the intact molecule. nih.gov A specific method for quantifying S-carboxymethyl-(R)-cysteine in human plasma uses an ion-exchange HPLC system coupled to an API mass spectrometer operating with an ESI source. nih.gov The detection of thiol-aldehyde adducts using ESI-MS has also been demonstrated, highlighting the technique's power in identifying reaction products involving cysteine residues. nih.govacs.org

For quantitative analysis, mass spectrometers are often operated in the Selected-Ion Monitoring (SIM) mode. In this mode, the instrument is set to detect only a few specific mass-to-charge ratios (m/z) corresponding to the analyte of interest and its internal standard. nih.govnih.gov This approach dramatically increases sensitivity and specificity by filtering out chemical noise from other co-eluting compounds. nih.gov

A validated LC/MS method for S-carboxymethyl-(R)-cysteine utilizes SIM to detect the protonated molecular ions (MH+) of the drug and its internal standard, S-[(R)-1-carboxyethyl]-(R)-cysteine (SCEC). nih.gov This allows for a low detection limit (0.05 µg/ml) and eliminates interference from endogenous substances in plasma. researchgate.netnih.gov Similarly, GC-MS methods have used SIM to quantify other cysteine and lysine (B10760008) adducts, such as S-(carboxymethyl)cysteine (CMC) and Nε-(carboxymethyl)lysine (CML), in mitochondrial proteins by monitoring their specific m/z ions. researchgate.net

Table 2: Example of Ions Monitored in SIM for Cysteine Adducts

| Compound | Ion Monitored (m/z) | Analysis Type | Source(s) |

|---|---|---|---|

| S-carboxymethyl-(R)-cysteine (SCMC) | MH+ | LC-MS | nih.gov |

| S-[(R)-1-carboxyethyl]-(R)-cysteine (SCEC) | MH+ | LC-MS | nih.gov |

| S-(carboxymethyl)cysteine (CMC) derivative | 271 | GC-MS | researchgate.net |

| Labeled CMC internal standard derivative | 275 | GC-MS | researchgate.net |

Beyond the analysis of the free amino acid, identifying S-(1-carboxyethyl)cysteine as a post-translational modification (PTM) on proteins requires sophisticated proteomic strategies. ahajournals.org These methods aim to identify and quantify specific cysteine residues within proteins that have been modified. nih.gov

A common workflow in redox proteomics involves several key steps. nih.govbiorxiv.org First, free, unmodified cysteine thiols in a protein sample are irreversibly blocked or "capped," often using a reagent like iodoacetamide (B48618). researchgate.net Next, any reversibly oxidized cysteines (which could include various modifications) are chemically or enzymatically reduced back to free thiols. ahajournals.org These newly exposed thiols are then labeled with a specific probe, which might contain a biotin (B1667282) tag for enrichment (as in the "biotin switch" method) or an isotopic label for quantification. biorxiv.orgnih.gov Finally, the protein sample is digested into peptides, and the labeled peptides are identified and quantified using high-resolution tandem mass spectrometry (LC-MS/MS). ahajournals.orgnih.gov This approach allows researchers to pinpoint the exact location of the modified cysteine residue within the protein's sequence. biorxiv.org Such proteomic methods have successfully identified thousands of unique cysteine oxidation sites in various cell models. biorxiv.orgnih.gov

Table 3: General Workflow for Proteomic Identification of Cysteine Oxidation Sites

| Step | Description | Purpose | Source(s) |

|---|---|---|---|

| 1. Protein Extraction & Capping | Proteins are extracted and reduced cysteines are blocked with a reagent like iodoacetamide (IAM). | To protect native reduced cysteines from labeling. | nih.govresearchgate.net |

| 2. Reduction of Modified Cysteines | Reversibly oxidized cysteines are reduced to free thiols using reducing agents (e.g., DTT). | To expose the sites of modification. | ahajournals.org |

| 3. Selective Labeling | The newly exposed thiols are labeled with a specific probe (e.g., maleimide-biotin). | To tag the modified cysteines for enrichment and/or detection. | biorxiv.orgnih.gov |

| 4. Protein Digestion | Proteins are digested into smaller peptides using an enzyme like trypsin. | To make the sample amenable to MS analysis. | acs.org |

| 5. Enrichment (Optional) | If a biotin probe was used, labeled peptides are enriched using affinity chromatography (e.g., streptavidin). | To increase the concentration of target peptides. | ahajournals.org |

| 6. LC-MS/MS Analysis | Labeled peptides are separated by LC and analyzed by tandem mass spectrometry. | To identify the peptide sequence and the site of modification. | nih.govbiorxiv.org |

Proteomic Approaches for the Identification and Quantification of Cysteine Oxidation Sites

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and non-destructive analytical method used for the structural elucidation and quantification of molecules. mdpi.com It provides detailed information about the chemical environment of atomic nuclei, allowing for precise molecular characterization without extensive sample preparation. mdpi.comlibretexts.org

NMR has proven invaluable in mechanistic studies and metabolomics. For instance, NMR can be used to monitor the kinetics of chemical reactions in real-time, such as the interaction between cysteine's thiol group and electrophilic compounds to form covalent adducts. rsc.org This capability is crucial for understanding the formation mechanisms of SCEC.

A pivotal study utilized ex vivo 13C NMR spectroscopy to investigate the metabolism of S-carboxymethyl-L-cysteine (a structural isomer of SCEC). nih.gov By administering a stable isotope-labeled version of the compound to human volunteers and analyzing their untreated urine, researchers were able to directly identify the full pattern of excreted metabolites. nih.gov This led to a significant revision of the previously accepted metabolic pathway, demonstrating the power of NMR in metabolic fate studies. nih.gov The preparation of isotopically labeled analogues also facilitates the unambiguous assignment of NMR signals. nih.gov

In the broader field of metabolomics, NMR is a primary tool for obtaining a comprehensive profile of small molecules in biological samples. frontiersin.orgrsc.org Its application allows for the identification and quantification of numerous metabolites, providing a snapshot of the metabolic state of an organism. Given its success in analyzing related cysteine derivatives, NMR spectroscopy stands as a key technique for identifying and quantifying this compound in metabolomics research. nih.gov

Metabolomics and Proteomics Research Paradigms

Global metabolite profiling, or untargeted metabolomics, is an approach used to comprehensively measure the small-molecule complement of a biological system. plos.org This strategy is instrumental in discovering novel biomarkers and understanding metabolic pathways associated with various physiological and pathological states. plos.orgoup.com The typical workflow involves analyzing biological fluids like urine, plasma, or synovial fluid with high-resolution analytical platforms, most commonly mass spectrometry (e.g., GC-MS or LC-MS), followed by sophisticated data analysis to identify statistically significant metabolites. plos.orgnih.gov

Through such global profiling studies, S-carboxymethyl-L-cysteine (SCMC), a related isomer, has been identified in various human samples. It has been detected in urine and is considered a potential marker of exposure to certain chlorinated compounds. hmdb.caosti.gov A systematic review of salivary metabolomics for diagnosing oral squamous cell carcinoma identified S-carboxymethyl-L-cysteine as part of a panel of potential biomarkers with high diagnostic accuracy. nih.gov

| Metabolite Panel | AUC | Sensitivity | Specificity | Source |

|---|---|---|---|---|

| S-carboxymethyl-L-cysteine | 0.913 | 84.6% | 93.3% | nih.gov |

| Combined Panel | 0.997 | 100.0% | 96.7% | nih.gov |

These findings underscore the utility of global metabolomics in detecting SCEC-related compounds in accessible biological fluids and linking them to specific clinical conditions.

Quantitative proteomics enables the large-scale identification and quantification of proteins and their post-translational modifications (PTMs) in a sample. nih.gov Investigating cysteine modifications, including stable adducts like this compound, presents unique challenges because these modifications can be of low abundance and chemically dynamic. nih.govnih.gov

Redox proteomics has developed numerous strategies to enrich, identify, and quantify the status of critical cysteine residues. nih.govahajournals.orgfrontiersin.org A common workflow involves several key steps:

Blocking of free thiols: Unmodified cysteine residues are initially blocked, often with reagents like N-ethylmaleimide (NEM) or iodoacetamide (IAM), to preserve the native state of modified cysteines. nih.gov

Selective reduction (for reversible PTMs): For reversible modifications like S-nitrosylation or S-glutathionylation, specific reducing agents are used to cleave the modification and liberate a free thiol. nih.gov For a stable and irreversible modification like SCEC, this step is omitted.

Labeling and Enrichment: The newly exposed thiols (in reversible PTM studies) or peptides containing the stable modification of interest are often tagged with an affinity probe (like biotin) for enrichment. ahajournals.orgnih.gov

Mass Spectrometry Analysis: The enriched peptides are analyzed by MS/MS to identify the sequence and the site of modification. whiterose.ac.uk

Quantitative comparisons between different biological states are achieved using methods such as stable isotope labeling by amino acids in cell culture (SILAC), isobaric tags for relative and absolute quantitation (iTRAQ), or label-free quantification. ahajournals.org These techniques allow researchers to measure the change in occupancy of a specific cysteine modification under different conditions. ahajournals.org The formation of S-(carboxymethyl)cysteine, a stable advanced glycation endproduct, has been quantified using HPLC and mass spectrometry after incubating proteins with glyoxal (B1671930), demonstrating that such stable adducts are amenable to quantitative analysis. acs.orgresearchgate.net

Global Metabolite Profiling and Identification of this compound in Biological Samples

In Vitro and Ex Vivo Experimental Models for Mechanistic Investigations

In vitro (cell-free or cell-based) and ex vivo (tissue-based) experimental models are fundamental for dissecting the molecular mechanisms related to the formation and biological effects of this compound in a controlled setting. nih.govmdpi.com

In vitro studies have been crucial in establishing the chemical origins of SCEC-related compounds. For example, research has shown that incubating serum albumin with glyoxal, an α-dicarbonyl compound, leads to the formation of S-(carboxymethyl)cysteine (SCMC). acs.org The yield of SCMC was observed to increase in a time- and dose-dependent manner, confirming its status as a stable advanced glycation endproduct. acs.org

Cell culture models are essential for exploring the biological consequences of these modifications. In one study, primary human keratinocytes were treated with Lysine carboxymethyl cysteinate (LCC), a derivative of SCMC, to investigate its potential as a precursor for glutathione (B108866) (GSH). mdpi.com The results showed that LCC treatment significantly increased endogenous GSH levels, indicating it can serve as a source of cysteine for GSH synthesis. mdpi.com Another study used renal tubular epithelial cells (RTECs) to examine the effects of S-(2-carboxyethyl)-L-cysteine (a homologue of SCEC), finding that it was not cytotoxic and activated the protective Nrf2 antioxidant pathway. nih.gov

Ex vivo models provide a bridge between in vitro experiments and whole-organism studies. A prime example is the use of ex vivo 13C NMR spectroscopy on urine samples from human volunteers who had ingested a stable isotope-labeled form of SCMC. nih.gov This approach allowed for the direct tracing and identification of metabolites, leading to a corrected understanding of its biotransformation pathways in humans. nih.gov

The following table summarizes key findings from these experimental models:

| Model System | Compound Studied | Key Research Finding | Source |

|---|---|---|---|

| In Vitro (Serum Albumin) | S-carboxymethyl)cysteine | Demonstrated formation from glyoxal as a stable advanced glycation endproduct. | acs.org |

| In Vitro (Renal Tubular Epithelial Cells) | S-(2-carboxyethyl)-L-cysteine | Activated the Nrf2 antioxidant response pathway without causing cytotoxicity. | nih.gov |

| In Vitro (Human Keratinocytes) | Lysine carboxymethyl cysteinate | Acted as a glutathione (GSH) precursor, increasing endogenous GSH levels. | mdpi.com |

| Ex Vivo (Human Urine Analysis) | S-carboxymethyl-L-cysteine | Revised the known metabolic sulphoxidation pathway using 13C NMR. | nih.gov |

Evolutionary and Comparative Biological Perspectives

Evolutionary Conservation and Divergence of Cysteine Residues in Proteins Across Taxa

S-(1-Carboxyethyl)cysteine (1-CEC) is not a proteinogenic amino acid incorporated into proteins during translation. Instead, it is a derivative formed by the post-translational modification of a cysteine residue or as a metabolite from other cellular processes. Consequently, its evolutionary history is not one of codon conservation but is intrinsically linked to the conservation of the cysteine residues that serve as its precursor.

Cysteine is a comparatively rare amino acid in the proteomes of most organisms, yet it is among the most evolutionarily conserved, alongside residues like glycine (B1666218), proline, and tryptophan. nih.gov This high degree of conservation underscores its critical and diverse functional roles in catalysis, protein structure, metal binding, and redox sensing. nih.govmdpi.com However, the conservation of cysteine is not uniform and follows an extreme pattern; the majority of cysteine residues are either highly conserved or poorly conserved. rsc.org

Highly Conserved Cysteines: Cysteines that are crucial for protein function exhibit strong evolutionary conservation. These include:

Catalytic Cysteines: Found in the active sites of enzymes like cysteine proteases, these residues are directly involved in chemical reactions. researchgate.netnih.gov Their precise geometry and reactivity are essential, leading to their preservation across vast evolutionary distances.

Metal-Binding Cysteines: Cysteines are key ligands for coordinating metal ions such as zinc and iron, which are vital for the structural integrity and function of many proteins, including zinc fingers and iron-sulfur cluster proteins. researchgate.netuniprot.org

Structural Cysteines: Pairs of cysteines that form disulfide bonds are critical for stabilizing the tertiary and quaternary structures of many extracellular and secreted proteins. uniprot.org The cystine knot, a structure stabilized by multiple disulfide bonds, is a conserved feature in many extracellular signaling molecules across divergent species. vliz.be

Poorly Conserved Cysteines: In contrast, cysteine residues located on the protein surface and not involved in specific functions tend to be poorly conserved. rsc.org These exposed thiols are susceptible to oxidation, which can be detrimental, leading to evolutionary pressure to replace them with less reactive amino acids unless their reactivity serves a specific purpose, such as redox sensing. nih.govrsc.org

The prevalence of cysteine in proteins appears to increase with the complexity of the organism, ranging from approximately 0.5% in some archaea to about 2.3% in mammals. nih.govmdpi.com This trend suggests that evolution has increasingly harnessed the unique chemical properties of cysteine for more complex regulatory and structural roles in multicellular organisms. ebi.ac.uk The evolution of specific cysteine-containing motifs, such as the C-(X)₂-C motif common in oxidoreductases and metal-binding proteins, further highlights the selective pressures guiding the use of this amino acid. ebi.ac.uk Therefore, the potential for this compound to form is dependent on the evolutionary maintenance of reactive cysteine residues in proteins that are accessible for such modification.

Table 1: Conservation Patterns of Cysteine Residues in Proteins

| Cysteine Type | Conservation Level | Primary Role | Evolutionary Rationale |

|---|---|---|---|

| Catalytic | High | Enzymatic activity (e.g., in proteases, oxidoreductases) | Essential for fundamental biochemical reactions. researchgate.netnih.gov |

| Metal-Binding | High | Structural integrity, cofactor coordination (e.g., zinc fingers) | Crucial for protein folding and function. researchgate.netuniprot.org |

| Structural (Disulfide) | High | Protein stability, especially in extracellular proteins | Maintains correct three-dimensional structure. uniprot.orgvliz.be |

| Surface-Exposed | Low | Non-specific | High reactivity can be detrimental if not functional, leading to its removal during evolution. rsc.org |

| Redox-Sensing | Moderate to High | Signal transduction, response to oxidative stress | Allows for adaptive responses to environmental changes. mdpi.comoup.com |

Comparative Analysis of Metabolic Pathways Involving Cysteine and its Derivatives in Different Organisms

The metabolic pathways that form and degrade this compound and related compounds vary significantly across different organisms and biological contexts, often reflecting roles in both endogenous metabolism and detoxification.

In mammals, the formation of S-carboxyalkylcysteines is frequently associated with the detoxification of xenobiotics. For instance, N-acetyl-S-(1-carboxyethyl)-L-cysteine has been identified as a urinary metabolite in rats exposed to the industrial chemical 1,2-dichloropropane. cdc.gov This suggests a pathway where the xenobiotic is conjugated with glutathione (B108866) (GSH), a tripeptide containing cysteine, followed by metabolic processing to the final N-acetylcysteine derivative for excretion. A similar pathway exists for the detoxification of acrylic acid and acrylamide (B121943), which results in the formation of the isomer N-acetyl-S-(2-carboxyethyl)cysteine. nih.gov

In contrast, S-(2-carboxyethyl)-L-cysteine (β-CEC), an isomer of 1-CEC, occurs naturally in significant quantities in certain plants, particularly in legumes from the genera Acacia and Calliandra. mdpi.comnih.gov In these organisms, it is considered a non-proteinogenic amino acid and may play a role in defense, as it has shown insecticidal properties. nih.gov

The enzymatic processing of these derivatives also shows species and substrate specificity. The enzyme L-amino acid oxidase can act on S-(1-carboxyethyl)-L-cysteine, leading to its oxidative deamination to produce S-(1-carboxyethyl)-thiopyruvic acid. nih.gov In bacteria like Escherichia coli, the enzyme cysteine synthase A (CysK) is known to catalyze the synthesis of L-cysteine but can also synthesize S-carboxymethyl-L-cysteine, a closely related compound, from 3-chloro-L-alanine and thioglycolate. uniprot.org This highlights the metabolic plasticity of cysteine biosynthetic enzymes.

The central sulfur metabolism pathways from which cysteine originates also differ. In yeast like Saccharomyces cerevisiae, cysteine is typically synthesized from homocysteine via the reverse transsulfuration pathway. mdpi.com However, other yeasts, such as Hansenula polymorpha, have a sulfur metabolism centered on cysteine, synthesizing it directly from sulfide (B99878) and O-acetylserine, making it the primary route for incorporating inorganic sulfur. mdpi.com These fundamental differences in core cysteine metabolism across taxa influence the availability of cysteine for the formation of derivatives like this compound.

Table 2: Comparative Occurrence and Metabolism of S-Alkylcysteine Derivatives

| Compound | Organism/Context | Pathway Type | Precursors/Source | Known Function/Significance |

|---|---|---|---|---|

| This compound | Mammals (Rat) | Xenobiotic Metabolism | 1,2-Dichloropropane | Detoxification product. cdc.gov |

| S-(2-Carboxyethyl)cysteine | Plants (Legumes) | Natural Product Biosynthesis | Unknown | Plant defense, insecticidal. mdpi.comnih.gov |

| S-(2-Carboxyethyl)cysteine | Mammals | Xenobiotic Metabolism | Acrylamide, Acrylic Acid | Detoxification product. nih.gov |

| S-Carboxymethyl-cysteine | Bacteria (E. coli) | Biosynthesis (via CysK) | 3-chloro-L-alanine, thioglycolate | Product of enzyme side-activity. uniprot.org |

| S-(2-Succino)cysteine | Mammals | Endogenous Metabolism (Stress) | Fumarate, Cysteine | Biomarker of mitochondrial stress. nih.gov |

Adaptive Significance of Cysteine Modifications and Derivatives in Evolutionary Biology

Cysteine modifications represent a critical mechanism for cellular adaptation, allowing organisms to respond to environmental cues, particularly oxidative stress. The unique reactivity of the cysteine thiol group makes it a prime target for a variety of post-translational modifications that can act as molecular switches, altering protein function, localization, and stability. uniprot.org

The formation of S-carboxyalkyl derivatives of cysteine, including this compound, can be viewed as an adaptive response. One of the most studied examples is the succination of cysteine by the Krebs cycle intermediate fumarate, which forms S-(2-succino)cysteine. nih.gov This modification is non-enzymatic and largely irreversible, and its accumulation serves as a biomarker of mitochondrial stress and dysfunction, for example, in diabetes. nih.gov This suggests that the formation of such derivatives can be part of a signaling cascade that flags cellular stress, prompting adaptive or, in cases of chronic stress, maladaptive responses. mdpi.com

In a similar vein, the formation of this compound from xenobiotics is a clear adaptive detoxification mechanism. By conjugating reactive and potentially harmful molecules to cysteine (often via glutathione), organisms can neutralize them and facilitate their excretion. cdc.gov This represents an evolutionary strategy to cope with harmful substances in the environment.

Furthermore, cysteine derivatives can have direct protective functions. For example, S-carboxymethyl-L-cysteine (carbocisteine), a synthetic derivative, is used as a mucolytic and antioxidant drug. researchgate.netnih.gov Studies on its naturally occurring homolog, S-(2-carboxyethyl)-L-cysteine (β-CEC), have shown that it can protect against the cytotoxicity of certain heavy metals and act as an antioxidant. nih.gov This suggests that the natural production of such compounds in organisms like legumes could be an adaptive trait to mitigate damage from environmental stressors.

From an evolutionary perspective, the ability to form a diverse array of cysteine derivatives provided a chemical toolbox for organisms to develop complex regulatory networks. Redox signaling, mediated by the reversible oxidation of cysteine thiols to sulfenic acids or disulfides, is a prime example of how this reactivity was harnessed for sophisticated cellular control. oup.comacs.org The formation of more stable adducts like this compound, while often part of detoxification, fits into this broader picture of cysteine as a multifaceted player in the organism's interaction with its chemical environment, a role that has been selected for and expanded upon throughout evolution.

Q & A

Q. Advanced: How can reaction conditions be optimized to suppress disulfide formation during synthesis?

Disulfide formation, a common side reaction, is mitigated by:

- Oxygen exclusion : Conducting reactions under nitrogen/argon atmosphere.

- Reducing agents : Adding 1–2 mM dithiothreitol (DTT) to maintain thiol groups in reduced states.

- pH control : Maintaining pH 8.5–9.0 to favor nucleophilic substitution over oxidation .

Basic: What analytical techniques are critical for characterizing 1-CEC in biological matrices?

Q. Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm (carboxylate absorption) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode identifies [M−H]⁻ ions (m/z 192 for 1-CEC) .

- Enzymatic assays : L-amino acid oxidase catalyzes oxidative deamination, consuming 0.5 moles O₂ per mole 1-CEC, quantified via polarographic oxygen sensors .

Q. Advanced: How can isotopic labeling (e.g., ¹³C or ³⁴S) improve metabolic tracking of 1-CEC?

Stable isotopes enable:

- Tracer studies : ¹³C-labeled 1-CEC tracks incorporation into glutathione or other thiol pools via LC-MS/MS.

- Kinetic analysis : ³⁴S isotopes differentiate endogenous vs. exogenous sulfur metabolism using sector-field MS .

Basic: What safety protocols are essential when handling 1-CEC in laboratory settings?

Q. Methodological Answer :

Q. Advanced: How can researchers mitigate risks when scaling up 1-CEC synthesis?

- Process hazard analysis (PHA) : Evaluate exothermic risks during bromopropionic acid addition.

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking to prevent runaway conditions .

Basic: How does 1-CEC interact with oxidative enzymes, and what experimental models are used?

Methodological Answer :

1-CEC undergoes oxidative deamination via L-amino acid oxidase, producing α-ketoacids. Key steps:

Q. Advanced: What computational tools predict 1-CEC’s binding affinity with novel oxidoreductases?

- Molecular docking : AutoDock Vina or Schrödinger Maestro to simulate enzyme active-site interactions.

- MD simulations : GROMACS for assessing stability of enzyme-1-CEC complexes over 100-ns trajectories .

Basic: How should contradictory data on 1-CEC’s metabolic roles be reconciled?

Methodological Answer :

Contradictions (e.g., pro- vs. antioxidant effects) are addressed by:

Q. Advanced: What meta-analysis frameworks synthesize heterogeneous in vivo data?

- PRISMA guidelines : Systematically evaluate rodent studies for bias (e.g., selection, performance).

- Random-effects models : Statistically pool effect sizes using R’s metafor package .

Basic: What experimental designs are optimal for studying 1-CEC’s role in sulfur amino acid metabolism?

Q. Methodological Answer :

Q. Advanced: How can multi-omics integrate transcriptomic and metabolomic data in 1-CEC studies?

- Pathway enrichment : Map RNA-seq data (e.g., KEGG sulfur metabolism) to LC-MS metabolomic profiles.

- Network analysis : Cytoscape for identifying hub genes (e.g., GPX4, TXNRD1) influenced by 1-CEC .

Basic: How are hypotheses about 1-CEC’s biological functions developed from literature?

Q. Methodological Answer :

Q. Advanced: What criteria prioritize conflicting hypotheses for experimental testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.